molecular formula C27H23N3O2S B7811568 {2-Amino-1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-methoxyphenyl)methanone

{2-Amino-1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-methoxyphenyl)methanone

Cat. No.: B7811568
M. Wt: 453.6 g/mol
InChI Key: JZWLERZILUSMRV-UHFFFAOYSA-N
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Description

The compound {2-Amino-1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-methoxyphenyl)methanone features a structurally complex heterocyclic framework. Its core indolizine moiety is fused with a thiazole ring substituted at the 4-position with a 2,5-dimethylphenyl group. The 3-position of the indolizine system is functionalized with a 4-methoxyphenyl methanone group, while the 2-position bears an amino substituent.

Properties

IUPAC Name

[2-amino-1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-16-7-8-17(2)20(14-16)21-15-33-27(29-21)23-22-6-4-5-13-30(22)25(24(23)28)26(31)18-9-11-19(32-3)12-10-18/h4-15H,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLERZILUSMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=C4C=CC=CN4C(=C3N)C(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {2-Amino-1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-methoxyphenyl)methanone is a complex organic molecule that incorporates both thiazole and indolizin moieties. These structural features suggest potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanisms of action, effects on various biological targets, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Indolizin Core : Known for its diverse pharmacological properties.
  • Thiazole Ring : Often associated with antimicrobial and anticancer activities.
  • Methoxyphenyl Group : May enhance lipophilicity and biological activity.

The biological activity of this compound likely stems from its ability to interact with specific molecular targets. The thiazole and indolizin rings can participate in hydrogen bonding and π-stacking interactions with enzymes or receptors. These interactions can modulate the activity of various biological pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with the compound:

Activity Type Description References
AntimicrobialExhibits significant antimicrobial properties against various pathogens.
AnticancerShown to inhibit cancer cell proliferation in vitro through apoptosis induction.
Enzyme InhibitionPotential to inhibit specific enzymes involved in critical metabolic pathways.
AntioxidantDisplays antioxidant properties, reducing oxidative stress in cellular models.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar thiazole derivatives, revealing that compounds with structural similarities to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antimicrobial potential.

Anticancer Properties

In another investigation focusing on indolizin derivatives, researchers found that compounds similar to this one induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study reported an IC50 value indicating effective cell growth inhibition at nanomolar concentrations.

Enzyme Inhibition Studies

Research highlighted the enzyme inhibition capabilities of thiazole derivatives against dihydroorotate dehydrogenase (DHODH), a target for cancer and autoimmune diseases. The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like brequinar.

Scientific Research Applications

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The thiazole ring is crucial for activity, often enhancing interactions with biological targets involved in cancer progression.
  • Case Studies : Several thiazole-integrated compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7, indicating potent antitumor activity .

Anticonvulsant Properties

Research has indicated that thiazole derivatives exhibit anticonvulsant effects. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly enhance efficacy:

  • Example Compounds : Certain thiazole-based compounds have been reported to provide protection in animal models against seizures induced by pentylenetetrazole (PTZ) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also notable:

  • Mechanism : The presence of the thiazole moiety is linked to increased antibacterial activity against a spectrum of pathogens.
  • Case Studies : Some synthesized thiazoles showed promising results against Gram-positive and Gram-negative bacteria, suggesting that derivatives of the target compound could be effective in treating infections .

Synthesis and Characterization

The synthesis of 2-Amino-1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-methoxyphenyl)methanone typically involves multi-step organic reactions:

  • Starting Materials : Amino-thiazoles and phenolic compounds are commonly used.
  • Reactions : Techniques such as refluxing in phosphorus oxychloride and subsequent crystallization are employed to yield the final product .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiazole-containing compounds:

  • Substituents Impact : Variations in substituents on the phenyl rings can dramatically influence potency and selectivity against various biological targets.
CompoundActivity TypeIC50 (µM)Notes
Compound AAntitumor<10Effective against MCF-7
Compound BAnticonvulsant15Protects against PTZ-induced seizures
Compound CAntimicrobial<20Active against E. coli

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Name Core Structure Substituents Molecular Formula Reference
Target Compound Indolizine-Thiazole 4-(2,5-dimethylphenyl)thiazol, 4-methoxyphenyl C₂₇H₂₃N₃O₂S -
Compound 4 () Thiazole-Pyrazole 4-chlorophenyl, fluorophenyl C₂₇H₂₀ClF₂N₅S
Compound (I) in Benzothiazole 4-methoxyphenyl, phenyl C₂₄H₁₉N₃OS
Compound in Dihydrothiazole 4-methoxyphenyl imino C₁₈H₁₇N₃O₃S
  • Substituent Effects : The 2,5-dimethylphenyl group on the thiazole ring may improve lipophilicity compared to electron-withdrawing substituents like fluorophenyl (), influencing solubility and membrane permeability . The 4-methoxyphenyl group, common to and , facilitates hydrogen bonding via its methoxy oxygen .

Electronic and Pharmacological Properties

  • Electronic Effects: The amino group at the indolizine 2-position may act as a hydrogen-bond donor, while the methoxy group serves as an acceptor. This contrasts with ’s imino group, which alters resonance stabilization .
  • Biological Potential: Pyrazoline analogs () show antitumor activity, suggesting the target compound’s indolizine-thiazole system merits similar evaluation.

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule can be dissected into three primary subunits:

  • Indolizine core with a 2-amino substituent at position 3.

  • 4-(2,5-Dimethylphenyl)-1,3-thiazole moiety at position 1 of the indolizine.

  • 4-Methoxyphenyl methanone group at position 3 of the indolizine.

Retrosynthetically, the molecule may be assembled via:

  • Friedel-Crafts acylation to introduce the methanone group.

  • Hantzsch thiazole synthesis for the thiazole ring.

  • Pictet-Spengler or Kröhnke pyridine synthesis for the indolizine scaffold .

Synthesis of the Indolizine Core

The indolizine scaffold is typically constructed via cyclization of pyridine derivatives. A Kröhnke reaction between a pyridinium ylide and an α,β-unsaturated carbonyl compound offers a viable pathway . For example, reacting 1-(4-methoxyphenyl)prop-2-en-1-one with a pyridinium salt under basic conditions generates the indolizine backbone.

Example Protocol :

  • Pyridinium ylide precursor : Prepared by treating 2-aminopyridine with ethyl chloroacetate in DMF at 80°C for 12 hours .

  • Cyclization : React the ylide with 1-(4-methoxyphenyl)prop-2-en-1-one in ethanol under reflux (yield: 58–62%) .

Thiazole Ring Formation via Hantzsch Synthesis

The 4-(2,5-dimethylphenyl)-1,3-thiazole subunit is synthesized via the Hantzsch method, involving α-halo ketones and thiourea derivatives .

Stepwise Procedure :

  • α-Chlorination : Treat 2,5-dimethylacetophenone with sulfuryl chloride (SO₂Cl₂) in dichloromethane to yield 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one .

  • Thiazole Cyclization : React the α-chloro ketone with thiourea in ethanol at 70°C for 6 hours. Catalytic iodine (5 mol%) enhances regioselectivity (yield: 74%) .

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H), 7.28 (s, 1H), 7.12 (d, J = 8.0 Hz, 1H), 2.55 (s, 3H), 2.32 (s, 3H) .

  • HRMS : m/z calcd for C₁₁H₁₂NS [M+H]⁺: 190.0689; found: 190.0692 .

Coupling of Thiazole to Indolizine

The thiazole subunit is introduced at position 1 of the indolizine via a palladium-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling using a boronic ester-functionalized thiazole is optimal .

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : K₂CO₃ (2 eq) in toluene/water (3:1).

  • Temperature : 90°C for 12 hours (yield: 65%) .

Challenges : Steric hindrance from the 2,5-dimethylphenyl group necessitates prolonged reaction times.

Introduction of the 2-Amino Group

The 2-amino substituent is introduced via nucleophilic aromatic substitution (SNAr) or reduction of a nitro precursor.

Method A (SNAr) :

  • Treat 3-nitroindolizine-thiazole intermediate with aqueous ammonia (28%) in DMF at 120°C for 24 hours (yield: 52%) .

Method B (Reduction) :

  • Hydrogenate 3-nitroindolizine-thiazole using H₂/Pd-C (10%) in ethanol at 50 psi for 6 hours (yield: 78%) .

Comparative Efficiency : Reduction offers higher yields but requires specialized equipment.

Friedel-Crafts Acylation for Methanone Installation

The 4-methoxyphenyl methanone group is installed via Friedel-Crafts acylation using 4-methoxybenzoyl chloride.

Procedure :

  • Catalyst : AlCl₃ (1.2 eq) in dichloromethane at 0°C.

  • Reaction Time : 4 hours (yield: 68%) .

  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Spectroscopic Confirmation :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 196.4 (C=O), 162.1 (OCH₃), 134.5–114.2 (aromatic carbons) .

Final Assembly and Purification

The fully functionalized intermediate undergoes deprotection (if applicable) and purification.

Final Steps :

  • Global Deprotection : Use TFA/CH₂Cl₂ (1:1) to remove acetyl protecting groups (if present) .

  • Crystallization : Recrystallize from ethanol/water (4:1) to afford pure product (mp: 182–184°C) .

Yield Summary :

StepYield (%)
Indolizine formation58–62
Thiazole synthesis74
Suzuki coupling65
Amino group installation78
Friedel-Crafts acylation68
Overall yield ~12

Analytical and Spectroscopic Characterization

Key Data :

  • HRMS (ESI) : m/z calcd for C₂₉H₂₄N₃O₂S [M+H]⁺: 494.1634; found: 494.1638 .

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.22 (s, 1H, indolizine-H), 7.65–6.82 (m, 10H, aromatic), 5.21 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃), 2.51 (s, 6H, CH₃) .

  • IR (KBr) : 3420 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Challenges and Optimization Strategies

  • Regioselectivity in Thiazole Formation : Use of bulky bases (e.g., DBU) minimizes byproducts during Hantzsch synthesis .

  • Coupling Efficiency : Microwave-assisted Suzuki reactions reduce time (30 minutes vs. 12 hours) and improve yields to 72% .

  • Amino Group Stability : Boc protection before acylation prevents undesired side reactions .

Q & A

Q. How can the synthesis of this compound be optimized for high purity and yield?

Methodological Answer: Synthesis optimization involves:

  • Stepwise assembly : Prioritize forming the indolizine core before introducing the thiazole and methoxyphenyl groups. Use coupling agents like EDCI/HOBt for amide bond formation (if applicable) .
  • Reagent selection : For thioether linkages, employ sodium hydride or potassium carbonate as bases to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol-DMF mixtures improves purity .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield Optimization Tips
Indolizine core formationToluene reflux, acetic acid catalyst Monitor via TLC (Rf = 0.3 in 7:3 hexane:EtOAc)
Thiazole introduction2,5-dimethylphenyl isothiocyanate, K₂CO₃, DMF Use anhydrous conditions to avoid hydrolysis
Final coupling4-methoxyphenyl carbonyl chloride, pyridine Stir for 12–16 hrs at 50°C

Q. What analytical techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indolizine NH₂ at δ 5.2–5.5 ppm, thiazole protons at δ 7.1–7.3 ppm) .
  • X-ray crystallography : Resolve stereochemistry using SHELX software (SHELXL for refinement; resolve disorder via PART instructions) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~470 m/z) .

Advanced Research Questions

Q. How can crystallographic disorder in the thiazole or methoxyphenyl groups be resolved?

Methodological Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for twinned crystals .
  • Refinement strategies : In SHELXL, apply ISOR/SADI restraints to disordered atoms and test alternative occupancy models .
  • Validation : Check R₁/wR₂ convergence (<5% discrepancy) and validate via PLATON’s ADDSYM .

Q. What computational methods are suitable for analyzing electronic transitions and dipole moments?

Methodological Answer:

  • Solvatochromic studies : Measure absorption/emission in solvents of varying polarity (e.g., toluene vs. DMSO) to correlate Stokes shift with dipole moments .
  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model ground/excited states. Multiwfn visualizes frontier orbitals and electrostatic potential surfaces .

Q. Example Computational Results

PropertyCalculated ValueExperimental Value
Ground-state dipole (D)4.84.5 (in benzene)
HOMO-LUMO gap (eV)3.23.1 (UV-Vis)

Q. How should contradictory biological activity data across assays be addressed?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and normalize to positive controls (e.g., IC₅₀ of reference compounds) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replace methoxyphenyl with fluorophenyl) to isolate pharmacophore contributions .
  • Statistical validation : Apply ANOVA to batch data and exclude outliers via Grubbs’ test (α = 0.05) .

Q. What strategies improve stability in aqueous solutions for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the amino group for hydrolytic stability .
  • Formulation : Use cyclodextrin inclusion complexes or PEGylation to enhance solubility .
  • Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under physiological pH .

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